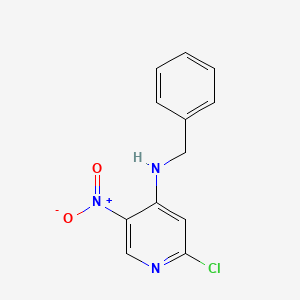

N-Benzyl-2-chloro-5-nitropyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN3O2 |

|---|---|

Molecular Weight |

263.68 g/mol |

IUPAC Name |

N-benzyl-2-chloro-5-nitropyridin-4-amine |

InChI |

InChI=1S/C12H10ClN3O2/c13-12-6-10(11(8-15-12)16(17)18)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) |

InChI Key |

MZXNTMKQEJBFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 Chloro 5 Nitropyridin 4 Amine and Its Pyridine Precursors

Preparation of Key Halogenated Nitropyridine Intermediates

The industrial production of 2-chloro-5-nitropyridine (B43025) is a significant focus due to its role as a versatile intermediate in the manufacturing of various pharmaceuticals and agrochemicals. guidechem.com The synthetic pathway is typically a three-stage process involving nitration, hydrolysis, and subsequent chlorination. google.com

A common and well-documented route to 2-chloro-5-nitropyridine begins with 2-aminopyridine (B139424), which undergoes a series of transformations to yield the desired halogenated nitropyridine. prepchem.com

Direct electrophilic nitration of the parent pyridine (B92270) ring is challenging. The nitrogen atom in the ring is highly electronegative, which deactivates the aromatic system towards electrophiles. askfilo.com Under the strong acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring and making the reaction inefficient. rsc.org Consequently, synthetic strategies often employ pyridine derivatives with activating groups or utilize alternative pathways to achieve nitration.

Synthesis of 2-Chloro-5-nitropyridine

Nitration of Pyridine and Derivatives

Selective Nitration with Nitric/Sulfuric Acid Mixtures

A standard method for introducing a nitro group to an activated pyridine ring, such as in 2-aminopyridine, involves the use of a nitrating mixture composed of concentrated or fuming nitric acid and concentrated sulfuric acid. guidechem.com In this reaction, 2-aminopyridine is first dissolved in concentrated sulfuric acid, after which a mixed acid solution of sulfuric and fuming nitric acid is added under controlled temperatures. guidechem.comchemicalbook.com The reaction typically requires heating to proceed to completion. guidechem.comchemicalbook.com This process selectively introduces the nitro group at the 5-position, yielding 2-amino-5-nitropyridine (B18323). guidechem.com

Table 1: Representative Conditions for the Nitration of 2-Aminopyridine

| Starting Material | Reagents | Temperature (°C) | Duration (h) | Product | Yield (%) |

| 2-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃ | <10, then 25-30, then 55-65 | 11 | 2-Amino-5-nitropyridine | Not specified |

| 2-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃ in Dichloroethane | <10, then 60 | 12 | 2-Amino-5-nitropyridine | 91.67 |

| 2-Amino-3-methylpyridine | Concentrated H₂SO₄, Fuming HNO₃ | 0, then 35-40, then 50 | 0.5 | 2-Amino-3-methyl-5-nitropyridine | 35 |

Strategies for Regiochemical Control

Achieving regiochemical control during the nitration of pyridine is a key synthetic challenge. The outcome is heavily influenced by the substituents present on the pyridine ring and the reaction mechanism.

Activating Groups: The presence of a strong electron-donating group, such as the amino group in 2-aminopyridine, activates the ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 5-position (meta to the ring nitrogen and para to the amino group). This directing effect is crucial for the successful synthesis of the 2-amino-5-nitropyridine precursor. guidechem.comsemanticscholar.org

Alternative Mechanisms: For the parent pyridine ring, alternative nitration methods have been developed to overcome the ring's inherent lack of reactivity. One such method involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. ntnu.norsc.org Subsequent reaction with a nucleophile like sodium bisulfite leads to the formation of dihydropyridine intermediates, which then rearrange through a guidechem.comchemicalbook.com sigmatropic shift of the nitro group to ultimately yield 3-nitropyridine. ntnu.norsc.org This pathway avoids a direct electrophilic aromatic substitution on the highly deactivated ring.

The final step in the synthesis of 2-chloro-5-nitropyridine from the 2-aminopyridine route involves the conversion of a hydroxyl group to a chloro group. This is achieved by first converting the 2-amino-5-nitropyridine intermediate into 2-hydroxy-5-nitropyridine (B147068). This transformation can be accomplished through a diazotization reaction, where 2-amino-5-nitropyridine is treated with sodium nitrite (B80452) in an acidic solution (e.g., hydrochloric acid) at low temperatures, followed by hydrolysis. guidechem.comgoogle.com Another reported method involves the direct hydrolysis of 2-amino-5-nitropyridine using a sodium hydroxide solution under reflux. prepchem.com

Chlorination Reactions of Pyridinols and Aminopyridines

Conversion of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

The hydroxyl group of 2-hydroxy-5-nitropyridine is readily replaced by a chlorine atom using standard chlorinating agents. The most common reagents for this transformation are phosphorus oxychloride (POCl₃), often used in combination with phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com The reaction involves heating 2-hydroxy-5-nitropyridine with the chlorinating agent, sometimes in the presence of a base or a phase transfer catalyst, to produce 2-chloro-5-nitropyridine. guidechem.comgoogle.com

Table 2: Selected Methods for the Chlorination of 2-Hydroxy-5-nitropyridine

| Starting Material | Reagents | Temperature (°C) | Duration (h) | Product | Yield (%) |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105 | 5 | 2-Chloro-5-nitropyridine | 95.3 |

| 2-Hydroxy-5-nitropyridine | POCl₃, N,N-diethylaniline, Tetraethylammonium chloride | 120-125 | 5-8 | 2-Chloro-5-nitropyridine | 76.9 |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60 | 16 | 2-Chloro-5-nitropyridine | 89.5 |

Diazotization-Chlorination of 2-Amino-5-nitropyridine

A primary route to obtaining the 2-chloro-5-nitropyridine scaffold involves the diazotization of 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction to introduce the chlorine atom. This classic transformation is a cornerstone in pyridine chemistry for converting an amino group into a variety of other functional groups, including halogens.

The process begins with the dissolution of 2-amino-5-nitropyridine in a strong mineral acid, typically hydrochloric acid. guidechem.comgoogle.com The solution is then cooled to a low temperature, generally between -5 and 0°C, to ensure the stability of the resulting diazonium salt. guidechem.com A solution of sodium nitrite is added dropwise to the cooled mixture, leading to the formation of the pyridine-2-diazonium salt intermediate. guidechem.comgoogle.com

Once the diazotization is complete, the diazonium group is displaced by a chloride ion. In a typical Sandmeyer reaction, this is achieved by introducing a copper(I) chloride catalyst. However, in the context of pyridine derivatives, the transformation can often be accomplished by warming the acidic solution containing the diazonium salt, allowing the chloride ions from the hydrochloric acid solvent to perform the nucleophilic substitution.

An alternative, two-step approach involves the initial hydrolysis of the diazonium salt to 2-hydroxy-5-nitropyridine, which is then chlorinated in a subsequent step. google.comdissertationtopic.net This chlorination is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). dissertationtopic.netchemicalbook.com This method can offer high yields and is a common industrial route. google.comdissertationtopic.net

Table 1: Reaction Conditions for Diazotization of 2-Amino-5-nitropyridine

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Amino-5-nitropyridine | guidechem.com |

| Acid | 15 wt.% Hydrochloric Acid | guidechem.com |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | guidechem.com |

| Temperature | -5 to 0°C | guidechem.com |

| Subsequent Step | Hydrolysis to 2-hydroxy-5-nitropyridine | google.comdissertationtopic.net |

Synthesis of 2-Chloro-5-nitropyridin-4-amine (B1353533)

The intermediate 2-chloro-5-nitropyridin-4-amine is a critical building block for the final product. Its synthesis is primarily achieved by introducing an amino group at the C4 position of a suitably substituted pyridine ring.

The most direct method for synthesizing 2-chloro-5-nitropyridin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a di-halogenated precursor, 2,4-dichloro-5-nitropyridine (B33049). The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitro group and the ring nitrogen.

The reaction involves treating 2,4-dichloro-5-nitropyridine with an ammonia source, such as methanolic ammonia. echemi.com The substitution occurs preferentially at the C4 position. This regioselectivity is governed by the electronic effects within the pyridine ring; the C4 position is more activated for nucleophilic attack than the C2 position in this specific substitution pattern. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product with high efficiency. echemi.com

Table 2: Synthesis of 2-Chloro-5-nitropyridin-4-amine via Nucleophilic Amination

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2,4-Dichloro-5-nitropyridine | echemi.com |

| Reagent | Methanolic Ammonia | echemi.com |

| Temperature | 25-28°C | echemi.com |

| Reaction Time | 18 hours | echemi.com |

Direct C-H amination presents a more modern and atom-economical alternative to classical SNAr reactions. However, achieving directed amination at the C4 position of a 2-chloro-5-nitropyridine scaffold is challenging. The intrinsic electronic properties of the pyridine ring often make direct functionalization at the C3 and C4 positions difficult compared to the C2 and C6 positions. researchgate.net While various methods for C-H amination have been developed, they typically require specific directing groups or transition-metal catalysts, and their application to this particular substrate is not widely reported. Consequently, the two-step sequence of halogenation followed by nucleophilic substitution remains the more established and predictable route for accessing 2-chloro-5-nitropyridin-4-amine. researchgate.net

Introduction of the N-Benzyl Moiety into the Pyridine Scaffold

The final step in the synthesis of N-Benzyl-2-chloro-5-nitropyridin-4-amine is the attachment of the benzyl (B1604629) group to the nitrogen atom of the C4-amino substituent.

The N-benzylation of the 4-amino group is typically accomplished through standard N-alkylation protocols. A common and effective method involves the reaction of 2-chloro-5-nitropyridin-4-amine with a benzyl halide, such as benzyl bromide, in the presence of a base. The base is required to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the electrophilic benzyl halide.

Alternative "greener" strategies have emerged that utilize benzyl alcohols as the alkylating agent through a "borrowing hydrogen" methodology. nih.gov These reactions are often catalyzed by transition metals like palladium or cobalt and proceed via the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. nih.govrsc.org Lewis acid-promoted benzylation using benzyl alcohols has also been reported as an effective method for preparing benzylated aminopyridines. chemrxiv.orgchemrxiv.org

Table 3: General Strategies for N-Benzylation of Aminopyridines

| Method | Alkylating Agent | Catalyst/Base | Key Features | Source |

|---|---|---|---|---|

| Classical Alkylation | Benzyl Halide (e.g., Benzyl Bromide) | Inorganic or Organic Base (e.g., K₂CO₃, Et₃N) | Well-established, reliable method. | mdpi.com |

| Borrowing Hydrogen | Benzyl Alcohol | Transition Metal Catalyst (e.g., Pd, Co) | Atom-economical, produces water as a byproduct. | nih.govrsc.org |

The 2-chloro-5-nitropyridin-4-amine molecule possesses two nitrogen atoms that could potentially undergo benzylation: the exocyclic amino group at C4 and the endocyclic pyridine ring nitrogen. However, the reaction is highly regioselective, with alkylation occurring almost exclusively on the exocyclic C4-amino group.

The primary reason for this selectivity is the difference in nucleophilicity between the two nitrogen atoms. The exocyclic amino group is significantly more nucleophilic than the pyridine ring nitrogen. Furthermore, the pyridine ring is electronically deactivated by the strong electron-withdrawing effects of both the nitro group and the chloro substituent. This deactivation reduces the electron density on the ring nitrogen, diminishing its nucleophilicity and its likelihood of participating in an alkylation reaction. While the formation of N-benzylated pyridinium salts is a known reaction, it typically requires more forcing conditions or occurs as an undesired side reaction, particularly at high temperatures. mdpi.com For 2-chloro-5-nitropyridin-4-amine, the electronic factors strongly favor selective N-benzylation at the C4-amino position.

Influence of Reaction Conditions on N-Benzylation Yields

The synthesis of this compound is critically dependent on the precise control of reaction conditions to ensure optimal yields and purity. The N-benzylation of the precursor, 4-amino-2-chloro-5-nitropyridine, is typically achieved through a nucleophilic substitution reaction with a benzylating agent, such as benzyl bromide. The efficiency of this transformation is governed by several key parameters, including the choice of base, solvent, temperature, and reaction time.

A common method for this type of N-alkylation involves the use of a strong base to deprotonate the amine, thereby increasing its nucleophilicity. Sodium hydride (NaH) is a frequently employed base for this purpose. The reaction is generally carried out in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF), to facilitate the dissolution of the reactants and the formation of the sodium salt of the aminopyridine.

The reaction typically proceeds by first cooling the suspension of the base in the solvent to 0 °C, followed by the slow addition of the 4-amino-2-chloro-5-nitropyridine precursor. This mixture is stirred for a period, often around one hour, to ensure complete deprotonation. Subsequently, the benzylating agent, for instance, benzyl bromide, is added, and the reaction is allowed to warm to room temperature and proceed for several hours. rsc.org

The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically with ice water, and the product is extracted into an organic solvent, such as ethyl acetate (B1210297). The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography. It is important to note that this reaction can lead to the formation of regioisomers, which necessitates careful purification to isolate the desired this compound. rsc.org

The table below summarizes the typical reaction conditions for the N-benzylation of a substituted aminopyridine, which can be extrapolated for the synthesis of this compound.

Table 1: Typical Reaction Conditions for N-Benzylation of Substituted Aminopyridines

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 4-amino-2-chloro-5-nitropyridine | Starting material containing the amine to be benzylated. |

| Benzylating Agent | Benzyl bromide | Provides the benzyl group for the N-alkylation. |

| Base | Sodium hydride (NaH) | Deprotonates the amine to increase its nucleophilicity. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous polar aprotic solvent to dissolve reactants. |

| Temperature | 0 °C to room temperature | Initial cooling for controlled deprotonation, then warming to facilitate the substitution reaction. |

| Reaction Time | Several hours | To ensure the reaction proceeds to completion. |

| Work-up | Quenching with ice water, extraction with ethyl acetate | To stop the reaction and isolate the crude product. |

| Purification | Column chromatography | To separate the desired product from byproducts and unreacted starting materials. |

This table is a generalized representation based on similar chemical transformations and may require optimization for the specific synthesis of this compound.

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, yield, and sustainability of this compound synthesis, several advanced techniques can be employed. These methods focus on accelerating reaction rates, improving energy efficiency, and simplifying purification processes.

Microwave-Assisted Synthesis in Pyridine Functionalization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the functionalization of pyridine rings. organic-chemistry.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. acs.orgmdpi.com This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and selectivity compared to conventional heating methods. organic-chemistry.org

In the context of pyridine synthesis, microwave-assisted methods have been successfully applied to various reactions, including one-pot multi-component reactions to form highly substituted pyridines. mdpi.com These techniques are often more environmentally friendly due to the potential for solvent-free reactions or the use of minimal amounts of solvent. organic-chemistry.org For the synthesis of precursors to this compound, or for the final N-benzylation step itself, microwave-assisted synthesis could offer a significant process improvement. The rapid and controlled heating can minimize the formation of side products, simplifying the purification process.

Utilization of Catalytic Systems for Improved Efficiency

Both homogeneous and heterogeneous catalysts can be employed for N-alkylation reactions. For instance, metal-free catalytic systems, such as those using BF₃·OEt₂ as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones, have been reported. bohrium.com Heterogeneous catalysts are particularly advantageous for industrial applications as they can be easily separated from the reaction mixture and potentially reused, simplifying the product work-up and reducing waste. google.com Palladium-based heterogeneous catalysts have shown high activity for the synthesis of N-substituted aminopyridines. researchgate.net Additionally, the use of phase-transfer catalysts can be beneficial in reactions involving reactants in different phases.

For the synthesis of this compound, exploring catalytic systems could lead to a more sustainable and cost-effective process. The table below outlines some potential catalytic approaches for N-alkylation.

Table 2: Potential Catalytic Systems for N-Alkylation of Aminopyridines

| Catalyst Type | Example | Advantages |

|---|---|---|

| Homogeneous | BF₃·OEt₂ | Can operate under mild conditions; high selectivity. bohrium.com |

| Heterogeneous | Palladium on carbon (Pd/C) | Easy separation and potential for reuse; suitable for continuous flow processes. researchgate.net |

| Phase-Transfer | Quaternary ammonium (B1175870) salts | Facilitates reaction between reactants in different phases; can improve reaction rates. |

This table presents potential catalytic systems based on the N-alkylation of similar compounds and would require experimental validation for the specific synthesis of this compound.

Process Intensification for this compound Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient manufacturing processes. In the synthesis of pyridine derivatives, process intensification can be achieved through various strategies, including the use of continuous flow reactors and microreactors. beilstein-journals.org

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. beilstein-journals.org The combination of microwave heating with continuous flow processing can further enhance these benefits, allowing for rapid and scalable production. beilstein-journals.org This approach has been successfully demonstrated for the one-step synthesis of pyridines and dihydropyridines. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of N Benzyl 2 Chloro 5 Nitropyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and the structure of N-Benzyl-2-chloro-5-nitropyridin-4-amine is highly primed for such reactions. The most widely accepted mechanism for these transformations is a two-step addition-elimination process involving a Meisenheimer complex intermediate. researchgate.netnih.gov

The chlorine atom at the C2 position of the pyridine ring serves as a competent leaving group in SNAr reactions. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically analogous to the ortho and para positions of nitro-activated benzene (B151609) rings, making them susceptible to nucleophilic attack. The electron-deficient nature of the pyridine ring facilitates the displacement of halides at these positions. bath.ac.ukacs.org While 2-chloropyridine (B119429) itself is significantly less reactive towards nucleophiles than analogous pyrimidine (B1678525) compounds, its reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups on the ring. researchgate.net In reactions where the initial addition of the nucleophile is the rate-determining step, the typical order of halide leaving group ability is F > Cl ≈ Br > I. nih.gov

The C5-nitro group plays a critical role in activating the pyridine ring for nucleophilic aromatic substitution. As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic system, particularly at the C2 and C4 positions, thereby lowering the activation energy for nucleophilic attack. researchgate.net The nitro group's primary contribution is the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, through resonance delocalization. researchgate.netresearchgate.net This stabilization is crucial for the facility of the SNAr mechanism, as it makes the formation of the intermediate more favorable. Nitro groups are frequently employed in synthetic chemistry to act as activators in nucleophilic substitution processes before being transformed into other functionalities, such as amines. jsynthchem.com

While specific kinetic studies for this compound are not extensively documented, a wealth of data from closely related systems, such as 2-chloro-5-nitropyridine (B43025), provides significant insight into the reaction mechanism. The SNAr process is well-documented to proceed via a stepwise pathway (SNArstpw). researchgate.net

The general mechanism involves two principal steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a zwitterionic tetrahedral intermediate, the Meisenheimer complex. This step involves a change in hybridization at C2 from sp2 to sp3. researchgate.net

Leaving Group Expulsion: The aromaticity of the ring is restored by the departure of the chloride ion. This step can be fast or, in some cases, rate-limiting.

Kinetic studies on the reaction of 2-chloro-5-nitropyridine with various anilines have shown the reaction to be second-order, with negative ρ values from Hammett plots, indicating that electron-donating substituents on the nucleophile accelerate the reaction. researchgate.net For reactions involving amine nucleophiles, the mechanism can be further nuanced, with the possibility of base catalysis where a second molecule of the amine assists in the deprotonation of the Meisenheimer complex. researchgate.net The rate-determining step can vary depending on the solvent, the nucleophile, and the leaving group. rsc.org In many cases involving activated pyridines and amine nucleophiles, the formation of the Meisenheimer complex (step 1) is the rate-determining step. researchgate.net

Table 1: Kinetic Data for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines in DMSO at 45°C Note: This data is for a related compound to illustrate kinetic principles.

| Nucleophile (Substituted Aniline) | Substituent | σ° | k₁ (x 10⁻⁴ M⁻¹s⁻¹) |

| p-Anisidine | p-OCH₃ | -0.16 | 13.90 |

| p-Toluidine | p-CH₃ | -0.12 | 11.50 |

| Aniline | H | 0.00 | 5.50 |

| p-Chloroaniline | p-Cl | 0.27 | 1.80 |

Data sourced from kinetic studies on related compounds. researchgate.net

Reduction Chemistry of the Nitro Functionality

The nitro group is a versatile functional group not only for its activating effect in SNAr reactions but also for its ability to be transformed into other functionalities, most commonly an amino group. sci-hub.se

The selective reduction of the nitro group in this compound to N4-benzyl-5-amino-2-chloropyridin-4-amine is a key synthetic transformation. This requires a reducing agent that is chemoselective for the nitro group without affecting the chloro substituent or the aromatic ring. Dehalogenation is a common side reaction during catalytic hydrogenation of aryl halides. sci-hub.se

Several methods are effective for this selective transformation:

Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride dihydrate (SnCl₂·2H₂O) in solvents like ethanol (B145695) or ethyl acetate (B1210297) is a classic and highly reliable method. stackexchange.com It is known for its excellent chemoselectivity, leaving acid-sensitive groups and halogens unaffected. stackexchange.com

Catalytic Hydrogenation: This method can be employed, but catalyst selection is crucial to prevent hydrodechlorination. Using a commercially available sulfided platinum catalyst can achieve chemoselective reduction of the nitro group in the presence of heteroaryl halides. sci-hub.se

Sodium Borohydride (B1222165) with Transition Metal Complexes: While sodium borohydride (NaBH₄) alone cannot reduce nitro groups, its reducing power can be enhanced by the presence of transition metal complexes like Ni(PPh₃)₄, allowing for the reduction of nitro compounds to their corresponding amines. jsynthchem.com

The resulting aminopyridine is a valuable intermediate for further functionalization, as the amino group can be diazotized or used as a nucleophile or a directing group in subsequent reactions.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups to Amines

| Reagent System | Typical Solvent | Key Features |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | High chemoselectivity; tolerates halogens, esters, and nitriles. stackexchange.com |

| H₂ / Sulfided Platinum Catalyst | Various | Avoids dehalogenation of aryl halides. sci-hub.se |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Enhanced reducing power of NaBH₄. jsynthchem.com |

| Fe / NH₄Cl or Fe / AcOH | Water, Ethanol | Classical, cost-effective method often used in industrial settings. |

Hydrogenation and Other Reduction Methods

The selective reduction of the nitro group in this compound is a critical transformation, providing access to the corresponding 5-aminopyridine derivative. This amino group can subsequently participate in a wide array of further functionalizations, including cyclization and annulation reactions.

Catalytic hydrogenation is a commonly employed method for the reduction of aromatic nitro groups. researchgate.net For substrates containing sensitive functional groups, such as the chloro substituent in the target molecule, chemoselectivity is a key consideration. The use of specific catalysts can prevent undesired side reactions like dehalogenation. For instance, sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov

Various reducing agents can be employed for this transformation. Metal-acid systems, such as iron in acidic media, are classic reagents for nitro group reduction. researchgate.net Other methods include the use of sodium hydrosulfite or tin(II) chloride. researchgate.net The choice of reductant and reaction conditions can be tailored to achieve the desired selectivity and yield. For example, in related 2-chloro-5-nitropyridine systems, reduction of the nitro group can be achieved without affecting the chloro substituent. nih.gov

Furthermore, the N-benzyl group can also be removed under certain hydrogenation conditions, a process known as hydrogenolysis or debenzylation. mdma.chmdma.ch This reaction is often catalyzed by palladium on carbon (Pd/C) and can be influenced by factors such as solvent, temperature, and the presence of acidic or basic additives. researchgate.netresearchgate.net In some cases, the simultaneous reduction of the nitro group and cleavage of the N-benzyl group can occur, leading directly to 2-chloro-5-aminopyridin-4-amine. The careful selection of reaction conditions is therefore crucial to control the outcome of the reduction process.

Table 1: Illustrative Conditions for Nitro Group Reduction in Analogous Chloronitropyridine Systems

| Entry | Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| 1 | 2-Chloro-5-nitropyridine | (2-pyridyl)phenyl methanol | Michael Acceptor | 43 h - 10 days | 2-Chloro-5-aminopyridine derivative | <63 |

| 2 | 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | H₂, Platinum catalyst | - | - | 2-Chloro-5-methyl-4-pyridinamine | - |

Data in this table is derived from reactions on analogous compounds and is intended to be illustrative of potential reaction conditions.

Diversification via Cross-Coupling Reactions

The chloro substituent at the 2-position of the pyridine ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds. organic-chemistry.orgconnectjournals.com In the context of this compound, the chloro group can be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and preventing side reactions. For electron-deficient substrates like 2-chloropyridines, the use of electron-rich and bulky phosphine (B1218219) ligands can enhance the catalytic activity. researchgate.net

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction would introduce an alkynyl moiety at the 2-position of the pyridine ring of this compound. The resulting alkynylated product can serve as a versatile intermediate for further transformations, such as cyclization reactions. nih.gov Similar to the Suzuki coupling, the efficiency of the Sonogashira reaction is highly dependent on the specific catalytic system and reaction conditions employed.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Pyridine Scaffolds

| Entry | Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | Suzuki-Miyaura | 2-Chloropyridine | Arylboronic acid | (6-Dipp)Pd(cinn)Cl | 2-Arylpyridine | 39-99 |

| 2 | Sonogashira | 2-Amino-3-bromopyridine | Terminal alkyne | Palladium catalyst | 2-Amino-3-alkynylpyridine | - |

Data in this table is derived from reactions on analogous compounds and is intended to be illustrative of potential reaction conditions.

Beyond C-C bond formation, the chloro group at the 2-position can also be displaced by heteroatom nucleophiles through transition metal-catalyzed reactions. The Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. This reaction could be used to introduce a variety of substituted amino groups at the 2-position of this compound.

Similarly, the Ullmann condensation provides a classic method for the formation of C-O and C-N bonds, typically using a copper catalyst. organic-chemistry.org This reaction could be employed to introduce alkoxy or aryloxy groups, as well as various amino functionalities, at the 2-position of the pyridine ring. The choice between palladium and copper catalysis often depends on the specific substrates and desired functional group tolerance.

Cyclization and Annulation Reactions Involving this compound

The functional groups present in this compound and its derivatives offer numerous opportunities for the construction of fused heterocyclic systems through cyclization and annulation reactions.

Following the reduction of the 5-nitro group to an amino group, the resulting N-benzyl-2-chloro-pyridine-4,5-diamine becomes a prime candidate for intramolecular cyclization. For instance, treatment with various one-carbon electrophiles could lead to the formation of fused imidazole (B134444) rings. The reactivity of the diamine can be modulated to achieve selective cyclization.

Furthermore, the N-benzyl group itself can participate in cyclization reactions. For example, under specific conditions, intramolecular C-H activation could lead to the formation of a new ring system involving the benzyl (B1604629) group and the pyridine core. The development of such intramolecular cyclization strategies is an active area of research in synthetic organic chemistry. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. For instance, after conversion of the chloro group to a more reactive handle, a diene could be introduced and subsequently undergo an intramolecular Diels-Alder reaction, leading to a polycyclic scaffold.

Exploitation of the N-Benzyl Group in Tandem Reactions

The N-benzyl group is not merely a protecting group; its reactivity can be harnessed in tandem reaction sequences to build molecular complexity in a single pot. A key transformation is N-debenzylation , which can be achieved through various methods, including catalytic hydrogenation, mdma.chmdma.ch oxidation, or treatment with strong acids. nih.gov

A particularly elegant strategy involves a tandem debenzylation-cyclization sequence. In this approach, the removal of the benzyl group unmasks a secondary amine, which can then immediately participate in an intramolecular cyclization with another functional group on the molecule. For example, if a suitable electrophilic center is present on a side chain, debenzylation could trigger a spontaneous ring closure.

This concept can be extended to more complex cascade reactions. For instance, a cross-coupling reaction at the 2-position could introduce a substituent that, upon N-debenzylation, is perfectly positioned to undergo an intramolecular cyclization, leading to the rapid construction of a complex heterocyclic framework. The design of such tandem reactions is a testament to the efficiency and elegance of modern synthetic chemistry.

Spectroscopic and Advanced Structural Characterization of N Benzyl 2 Chloro 5 Nitropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise atomic connectivity and electronic environment of N-Benzyl-2-chloro-5-nitropyridin-4-amine.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and coupling interactions of the protons within the molecule. The aromatic region of the spectrum is of particular diagnostic value. The pyridine (B92270) ring protons, due to the influence of the electron-withdrawing nitro group and the chloro substituent, are expected to resonate at distinct downfield chemical shifts. The proton at the C6 position is anticipated to appear as a singlet, while the proton at the C3 position would likely be a singlet as well, both influenced by the adjacent substituents.

The benzyl (B1604629) group protons exhibit characteristic signals. The methylene (B1212753) (-CH₂-) protons typically present as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent nitrogen atom. The five protons of the phenyl ring of the benzyl group will show a complex multiplet pattern in the aromatic region, though their exact chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3 | Downfield | Singlet | 1H |

| Pyridine H-6 | Downfield | Singlet | 1H |

| Benzyl -CH₂- | Mid-range | Singlet | 2H |

| Benzyl Phenyl H | Aromatic Region | Multiplet | 5H |

Note: The actual chemical shifts can vary based on experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of this compound. The pyridine ring carbons are expected to show distinct resonances. The carbon atom bearing the nitro group (C5) and the carbon attached to the chlorine atom (C2) are anticipated to be significantly deshielded. The carbon atom attached to the amino group (C4) will also have a characteristic chemical shift.

The benzyl group carbons will also be readily identifiable. The methylene carbon (-CH₂-) will appear in the aliphatic region, while the phenyl carbons will resonate in the aromatic region, with the ipso-carbon (the carbon attached to the methylene group) showing a distinct chemical shift from the ortho, meta, and para carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2 | Downfield |

| Pyridine C-3 | Mid-aromatic |

| Pyridine C-4 | Downfield |

| Pyridine C-5 | Downfield |

| Pyridine C-6 | Downfield |

| Benzyl -CH₂- | Aliphatic |

| Benzyl Phenyl C (ipso) | Aromatic |

| Benzyl Phenyl C (ortho, meta, para) | Aromatic |

Note: The actual chemical shifts can vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY experiment would reveal the coupling between the protons on the benzyl phenyl ring. An HSQC experiment would establish the direct one-bond correlations between the protons and their attached carbon atoms, for instance, correlating the methylene protons to the methylene carbon and the aromatic protons to their respective aromatic carbons.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intramolecular interactions present in this compound.

The IR and Raman spectra are expected to exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. The N-H stretching vibration of the secondary amine is a key feature, typically appearing in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to produce strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The C-Cl stretching vibration will likely be observed in the fingerprint region, typically below 800 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine and phenyl rings will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | > 3000 |

| C=C, C=N (aromatic) | Stretch | 1400 - 1600 |

| -NO₂ (nitro) | Asymmetric Stretch | 1500 - 1560 |

| -NO₂ (nitro) | Symmetric Stretch | 1300 - 1370 |

| C-Cl | Stretch | < 800 |

The vibrational spectra can also offer insights into potential intramolecular interactions. For instance, the position and shape of the N-H stretching band can be indicative of intramolecular hydrogen bonding between the amine proton and the lone pair of electrons on the nitrogen of the pyridine ring or an oxygen atom of the nitro group. Such interactions can lead to a broadening and a shift to lower wavenumbers of the N-H band. A detailed analysis of the vibrational modes, often aided by computational modeling, can provide a deeper understanding of the conformational preferences and the electronic structure of this compound.

Despite a comprehensive search for scientific literature and data, detailed spectroscopic and advanced structural characterization of the specific chemical compound This compound is not publicly available.

Efforts to locate experimental data for High-Resolution Mass Spectrometry (HRMS), fragmentation pathway analysis, and X-ray crystallography for this particular molecule have been unsuccessful. The required information to populate the sections and subsections of the requested article, including elemental composition, mass spectrometry fragmentation patterns, molecular conformation in the crystalline state, and analysis of crystal packing and intermolecular interactions, could not be found in accessible scientific databases and publications.

While information exists for structurally related compounds, such as pyrimidine (B1678525) analogues and other pyridine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this data. The absence of specific research findings for the target compound means that a scientifically accurate and thorough article adhering to the provided outline cannot be generated at this time.

Therefore, the requested article on the "" cannot be produced due to the lack of available scientific data for this specific compound.

Computational and Theoretical Investigations of N Benzyl 2 Chloro 5 Nitropyridin 4 Amine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural characteristics of N-Benzyl-2-chloro-5-nitropyridin-4-amine. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its quantum mechanical nature.

The electronic structure of a molecule governs its reactivity, and Molecular Orbital (MO) theory provides a framework for understanding it. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comscirp.org

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.5 | Antibonding orbital with significant contribution from the nitro group |

| LUMO | -2.8 | Lowest unoccupied molecular orbital, likely centered on the pyridine (B92270) ring and nitro group, indicating susceptibility to nucleophilic attack |

| HOMO | -6.5 | Highest occupied molecular orbital, with electron density likely on the benzylamino group and pyridine ring, indicating regions of electrophilic reactivity |

| HOMO-1 | -7.2 | Bonding orbital with contributions from the aromatic systems |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computations for this compound.

Geometrical optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wayne.eduxmu.edu.cnpennylane.ai For a flexible molecule like this compound, with its rotatable benzyl (B1604629) group, conformational analysis is essential to identify the various low-energy conformers and their relative stabilities.

Table 2: Illustrative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | N-H (amine) | 1.01 Å |

| Bond Angle | C-N-C (amine) | 125° |

| Dihedral Angle | C(pyridine)-N-C(benzyl)-C(benzyl ring) | 45° |

Note: The values in this table are hypothetical and represent typical outputs from a geometrical optimization calculation.

The electrostatic potential surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. dtic.milresearchgate.net The EPS is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites potential targets for electrophiles. dtic.milnih.gov Conversely, the hydrogen atom of the amino group and the carbon atoms attached to the electron-withdrawing chloro and nitro groups would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally.

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Characterizing the geometry and energy of transition states is crucial for understanding the kinetics and mechanism of a reaction. oberlin.edu Computational methods can be used to locate and characterize these transition states, providing insights into bond-breaking and bond-forming processes. For reactions involving this compound, such as nucleophilic aromatic substitution at the chloro-substituted carbon, computational studies could identify the structure of the Meisenheimer-like intermediate and the transition states leading to its formation and subsequent decomposition.

Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.5 |

Note: The values in this table are for a hypothetical nucleophilic substitution reaction and are intended to be illustrative of the data generated from reaction pathway calculations.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are predictive models that correlate the chemical structure of a compound with its reactivity. These studies are instrumental in understanding reaction mechanisms and in designing new molecules with desired reactivity profiles.

Hammett and Brönsted Correlations in Reactivity Prediction

Hammett and Brönsted correlations are linear free-energy relationships used to quantify the effect of substituent changes on the reactivity of a molecule. For a compound like this compound, a Hammett study would typically involve synthesizing a series of derivatives with different substituents on the benzyl ring and measuring their reaction rates for a specific chemical transformation. The logarithm of the rate constants would then be plotted against the Hammett substituent constants (σ).

Similarly, a Brönsted correlation would relate the rate of a reaction to the acidity or basicity of a catalytic species involved in the reaction. This could be relevant in studying, for example, the acid-catalyzed hydrolysis of the chloro group or the protonation of the amine.

No Hammett or Brönsted correlation studies for this compound have been reported in the scientific literature.

Derivation of Computational Descriptors for Reactivity Profiling

Computational descriptors are numerical values that describe the chemical and physical properties of a molecule, derived from its computed structure. These descriptors can be used to build QSRR models. For this compound, a variety of descriptors could be calculated to profile its reactivity.

Table 1: Potential Computational Descriptors for Reactivity Profiling of this compound (Note: The values in this table are hypothetical as no computational studies have been performed.)

| Descriptor Type | Specific Descriptor | Potential Significance for Reactivity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Indicates susceptibility to electrophilic attack |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates susceptibility to nucleophilic attack | |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity | |

| Mulliken Atomic Charges | Predicts sites for nucleophilic/electrophilic attack | |

| Thermodynamic | Enthalpy of Formation | Relates to the stability of the molecule |

| Gibbs Free Energy of Reaction | Predicts the spontaneity of a reaction | |

| Steric | Molecular Volume | Influences accessibility of reactive sites |

| Surface Area | Affects intermolecular interactions |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Analysis of Dynamic Behavior and Conformational Flexibility

An MD simulation of this compound would reveal how the molecule moves and flexes at the atomic level. This would involve analyzing the torsional angles between the pyridine and benzyl rings, as well as the flexibility of the benzylamine (B48309) linkage. Understanding the accessible conformations is crucial as it can influence the molecule's ability to interact with other molecules or biological targets. Key analyses would include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

No molecular dynamics simulation studies detailing the dynamic behavior and conformational flexibility of this compound are currently available.

Solvent Effects on Molecular Properties

The solvent environment can significantly impact the properties and reactivity of a molecule. MD simulations can be used to study these effects by explicitly including solvent molecules in the simulation box. For this compound, it would be interesting to investigate how its conformation and electronic properties change in solvents of varying polarity, such as water, methanol, or dimethyl sulfoxide. The simulations could reveal specific solvent interactions, such as hydrogen bonding, and their influence on the molecule's structure and potential reaction pathways.

There are no published studies on the solvent effects on the molecular properties of this compound based on molecular dynamics simulations.

Advanced Applications and Utilization in Chemical Synthesis

Scaffold for the Construction of Diverse Heterocyclic Systems

The structure of N-Benzyl-2-chloro-5-nitropyridin-4-amine is an ideal starting point for the synthesis of more complex, fused heterocyclic systems. The presence of the reactive chlorine atom at the 2-position and the amino group at the 4-position allows for intramolecular and intermolecular cyclization reactions. For instance, substitution of the chlorine atom followed by reaction involving the benzylamine (B48309) or the pyridine (B92270) nitrogen could lead to the formation of bicyclic or tricyclic scaffolds, which are common motifs in medicinally important compounds.

Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, this compound can be strategically employed in multi-step syntheses. The nitro group can be reduced to an amine, providing another point for functionalization or cyclization. The chlorine atom can be displaced by a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, allowing for the introduction of diverse substituents. This versatility makes it a potential precursor for the synthesis of complex natural products or designed molecules with specific biological activities.

Precursor for Libraries of Functionalized Pyridine Derivatives

The reactivity of this compound lends itself to the generation of libraries of related compounds for high-throughput screening in drug discovery. google.com By systematically varying the nucleophile that displaces the chlorine atom or by modifying the benzyl (B1604629) group, a large number of derivatives can be synthesized. Furthermore, transformations of the nitro group can introduce additional diversity. Such libraries are invaluable for identifying new lead compounds in pharmaceutical research.

Below is an interactive data table illustrating the potential for generating a library of derivatives from this compound.

| Reagent/Reaction | Target Moiety | Potential Product Class |

| Various Amines (R-NH2) | 2-chloro position | 2-amino-N-benzyl-5-nitropyridin-4-amine derivatives |

| Various Alcohols (R-OH) | 2-chloro position | 2-alkoxy-N-benzyl-5-nitropyridin-4-amine derivatives |

| Organometallic Reagents (R-M) | 2-chloro position | 2-alkyl/aryl-N-benzyl-5-nitropyridin-4-amine derivatives |

| Reducing Agents (e.g., H2/Pd) | 5-nitro group | N4-benzyl-2-chloropyridine-4,5-diamine |

| Suzuki Coupling | 2-chloro position | 2-aryl-N-benzyl-5-nitropyridin-4-amine derivatives |

Exploration in Materials Science Applications

The electronic nature of the nitropyridine ring suggests that this compound and its derivatives could have interesting properties for materials science applications.

Development of Functional Materials with Unique Electronic Properties

The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring. Polymers or oligomers incorporating this moiety could exhibit interesting optical or electronic behaviors. For example, charge-transfer complexes or materials with non-linear optical properties could potentially be developed from this scaffold.

Contribution to Fluorescent Probe and Sensor Design

The N-benzyl-pyridinamine core, when appropriately modified, has the potential to be a scaffold for fluorescent probes and sensors. The fluorescence properties of such molecules can be sensitive to their local environment, such as pH, metal ion concentration, or the presence of specific biomolecules. While specific research on this compound in this area is not yet available, the general class of substituted pyridines is widely explored for these applications.

The following table summarizes the potential material science applications.

| Application Area | Key Structural Feature | Potential Property |

| Functional Materials | Electron-deficient nitropyridine ring | Unique electronic and optical properties |

| Fluorescent Probes | Substituted pyridine core | Environment-sensitive fluorescence |

Future Research Directions and Emerging Avenues in N Benzyl 2 Chloro 5 Nitropyridin 4 Amine Chemistry

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly becoming integral to modern synthetic strategies, aiming to minimize environmental impact and enhance safety. Future research on N-Benzyl-2-chloro-5-nitropyridin-4-amine will undoubtedly focus on developing more sustainable and eco-friendly synthetic methodologies.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents. A key future direction will be the exploration of catalytic systems to replace less efficient processes. For instance, the use of transition-metal catalysts or organocatalysts could offer milder reaction conditions and higher atom economy. The investigation of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to significantly reduced reaction times and energy consumption.

Another critical aspect of greener synthesis is the reduction of waste. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can minimize the need for intermediate purification steps, thereby reducing solvent usage and waste generation. Furthermore, the exploration of bio-based solvents and renewable starting materials will be crucial in aligning the synthesis of this compound with the goals of a circular economy.

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Catalysis | Higher efficiency, lower energy consumption, reduced waste. | Development of novel transition-metal and organocatalysts. |

| Alternative Energy | Faster reaction rates, lower energy input. | Microwave-assisted and mechanochemical synthesis. |

| One-Pot Synthesis | Reduced solvent use, minimized waste, improved efficiency. | Design of tandem reaction sequences. |

| Green Solvents | Reduced environmental impact and toxicity. | Exploration of bio-based and recyclable solvents. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups: the chloro, nitro, and benzylamino moieties on the pyridine (B92270) ring. While its use in nucleophilic aromatic substitution (SNAr) reactions is established, a significant area for future research lies in uncovering novel reactivity patterns and unconventional transformations.

The selective functionalization of the pyridine ring at positions other than the chlorinated carbon is a challenging yet rewarding endeavor. Future studies could explore directed C-H activation methodologies to introduce new substituents, thereby expanding the structural diversity of accessible derivatives. The reactivity of the nitro group also presents opportunities for novel transformations beyond simple reduction to an amino group. For instance, its participation in cycloaddition reactions or its conversion to other functional groups could unlock new synthetic pathways.

Furthermore, investigating the photochemical and electrochemical behavior of this compound could reveal unprecedented reactivity. These non-thermal activation methods can often lead to unique chemical transformations that are not accessible through traditional thermal means.

Application in Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a paradigm shift in chemical production, offering enhanced safety, reproducibility, and scalability. The application of flow chemistry to the synthesis of this compound and its derivatives represents a significant future research avenue.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. The small reactor volumes inherent in flow systems also mitigate the risks associated with handling potentially hazardous reagents or exothermic reactions. Future research will focus on developing robust and efficient flow protocols for the key synthetic steps involved in the production of this compound.

Moreover, the integration of automated synthesis platforms with flow chemistry can accelerate the discovery and optimization of new reactions and derivatives. These automated systems can perform a large number of experiments in a short period, systematically exploring a wide range of reaction conditions and reagents. This high-throughput approach will be invaluable for mapping the reactivity of this compound and identifying optimal conditions for the synthesis of target molecules.

Table 2: Advantages of Flow Chemistry in the Synthesis of Pyridinamine Derivatives

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Potential for thermal runaway in large-scale reactions. | Enhanced heat and mass transfer, smaller reaction volumes. |

| Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Scalability | Scaling up can be challenging and require re-optimization. | Straightforward scaling by running the reactor for longer. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

Integration of Advanced Spectroscopic and Computational Tools for Reaction Discovery

The synergy between experimental and computational chemistry is a powerful engine for modern chemical research. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in deepening our understanding of the reactivity of this compound and in the discovery of new transformations.

In situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction kinetics and the formation of transient intermediates. This detailed mechanistic information is crucial for optimizing reaction conditions and for uncovering unexpected reaction pathways. Advanced mass spectrometry techniques can also aid in the characterization of complex reaction mixtures and the identification of novel products.

Computational tools, particularly Density Functional Theory (DFT), will play a pivotal role in predicting reactivity, elucidating reaction mechanisms, and designing new experiments. Theoretical calculations can provide insights into the electronic structure of this compound and its transition states, helping to rationalize observed reactivity and to predict the feasibility of new transformations. The combination of these computational and experimental approaches will undoubtedly accelerate the pace of discovery in the chemistry of this important building block.

Q & A

Q. What are the recommended safety protocols for handling N-Benzyl-2-chloro-5-nitropyridin-4-amine in laboratory settings?

Answer:

- PPE Selection : Use respiratory protection (e.g., P95 or OV/AG/P99 respirators) and chemical-resistant gloves to minimize inhalation and dermal exposure .

- Environmental Controls : Avoid drainage system contamination; use fume hoods for synthesis and purification steps .

- Storage : Store in airtight containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Q. How can researchers confirm the structural identity of this compound after synthesis?

Answer:

- X-ray Crystallography : Resolve the crystal structure to verify bond angles, torsion angles, and spatial arrangement of substituents (e.g., nitro and chloro groups) .

- Spectroscopic Analysis : Combine -NMR (for benzyl proton signals) and FT-IR (for nitro group stretching at ~1520 cm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability under experimental conditions .

Q. How can researchers address conflicting reactivity data in nitration or halogenation reactions involving this compound?

Answer:

- Controlled Kinetic Studies : Vary temperature (e.g., 0–60°C) and monitor reaction progress via HPLC to identify intermediate species .

- Isotopic Labeling : Use -labeled reagents to trace nitro group incorporation pathways and resolve mechanistic ambiguities .

Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?

Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace chloro with fluoro to enhance lipophilicity) and test against target enzymes (e.g., kinase assays) .

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with receptors (e.g., EGFR or PARP) .

Methodological Considerations

Q. How should researchers design experiments to evaluate environmental persistence of this compound?

Answer:

Q. What analytical techniques resolve discrepancies in purity assessments during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.